Superior Longitudinal Efficacy Over Chlorpromazine in Treatment-Resistant Schizophrenia (TRS)
In a 30-week, double-blind, randomized controlled trial comparing levomepromazine (LMP) to chlorpromazine (CPZ) in patients with treatment-resistant schizophrenia (n=19/arm), hierarchical linear modeling of longitudinal BPRS total scores revealed a significant advantage for LMP over CPZ (p = 0.006) [1]. While endpoint response rates (≥25% BPRS reduction) were not significantly different (52.6% for LMP vs. 42.1% for CPZ; p = 0.75), the longitudinal trajectory showed a faster and more sustained improvement with levomepromazine [1].
| Evidence Dimension | Longitudinal BPRS score improvement over 30-week trial |
|---|---|
| Target Compound Data | Hierarchical linear modeling p = 0.007 for LMP vs. baseline; significant longitudinal advantage (p = 0.006) |
| Comparator Or Baseline | Chlorpromazine (hierarchical linear modeling p = 0.030 vs. baseline) |
| Quantified Difference | Significant longitudinal advantage for LMP (p = 0.006); LMP response rate 52.6% vs. CPZ 42.1% (p = 0.75 at endpoint) |
| Conditions | Double-blind RCT, n=19/arm; doses 200–1000 mg/day after haloperidol stabilization; 30-week protocol |
Why This Matters
For procurement in clinical or formulation contexts targeting treatment-resistant populations, levomepromazine offers a faster, more sustained therapeutic trajectory than chlorpromazine, which is critical for patient compliance and protocol design.
- [1] Lal S, Thavundayil JX, Nair NPV, Annable L, Ng Ying Kin NMK, Gabriel A, Schwartz G. Levomepromazine versus chlorpromazine in treatment-resistant schizophrenia: a double-blind randomized trial. J Psychiatry Neurosci. 2006 Jul;31(4):271-9. PMID: 16862245. View Source
